molecular formula C20H23ClN2O4S B5115698 4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide

4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B5115698
M. Wt: 422.9 g/mol
InChI Key: JGPDNMGQIFSXTA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxyphenyl group, a piperidinylsulfonyl group, and a benzamide core.

Preparation Methods

The synthesis of 4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-chlorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an etherification reaction, where an ethoxyphenol derivative is reacted with the benzamide core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide include:

    4-chloro-N-(2-ethoxyphenyl)-3-nitrobenzamide: This compound shares a similar benzamide core but differs in the presence of a nitro group instead of a piperidinylsulfonyl group.

    4-chloro-N-(2-ethoxyphenyl)-3-methoxybenzamide: This compound has a methoxy group instead of a piperidinylsulfonyl group.

    4-chloro-N-(2-ethoxyphenyl)-3-aminobenzamide: This compound features an amino group in place of the piperidinylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-2-27-18-9-5-4-8-17(18)22-20(24)15-10-11-16(21)19(14-15)28(25,26)23-12-6-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDNMGQIFSXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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